
5-(1H-Pyrazol-1-yl)pyridin-2-amine
Overview
Description
5-(1H-Pyrazol-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that the combined effect of two nitrogen atoms in similar compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Similar compounds have been shown to have significant effects on various biological pathways, including those involved in antileishmanial and antimalarial activities .
Result of Action
Similar compounds have been shown to have significant antileishmanial and antimalarial activities .
Action Environment
It’s known that the type of solvent contributes to the interaction and dilution of reactants in the solvent .
Biological Activity
5-(1H-Pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring attached to a pyridine moiety, which contributes to its unique pharmacological profile. The molecular formula is CHN, indicating the presence of nitrogen-rich heterocycles that enhance its reactivity and biological interactions.
Synthesis Methods
Various synthetic routes have been developed for this compound, often involving reactions such as:
Reaction Type | Reagents | Conditions |
---|---|---|
Cyclization | Pyrazole derivatives, pyridine | Acidic or basic medium |
Substitution | Amines, halides | Presence of base (e.g., NaOH) |
These methods allow for modifications that can enhance biological activity or selectivity toward specific targets.
Biological Activity
This compound exhibits a range of biological activities, including:
1. Antimicrobial Properties
Research indicates that this compound has shown promising activity against various pathogens, including bacteria and protozoa. Its potential as an antileishmanial agent has been highlighted, with studies demonstrating effective inhibition of Leishmania species.
2. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in critical metabolic pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. A derivative demonstrated potent CDK2 inhibitory activity with a value of 0.005 µM, showcasing its potential in cancer therapy .
3. Anticancer Activity
Several studies have focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines by disrupting cell cycle progression and reducing phosphorylation of retinoblastoma protein . The compound exhibited sub-micromolar antiproliferative activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications to the pyrazole and pyridine rings can significantly impact potency and selectivity:
Modification | Effect on Activity |
---|---|
Methyl substitution on pyrazole | Increased lipophilicity and cellular uptake |
Halogenation on pyridine | Enhanced binding affinity to target enzymes |
These insights guide further development of derivatives with improved efficacy and reduced toxicity.
Case Studies
Case Study 1: Antileishmanial Activity
A study evaluated the efficacy of this compound against Leishmania donovani. The results demonstrated significant inhibition of parasite growth at low micromolar concentrations, suggesting its potential as a lead compound for antileishmanial drug development.
Case Study 2: CDK Inhibition in Cancer Cells
In another investigation, derivatives of this compound were tested against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value below 0.2 µM across multiple lines, indicating strong anticancer properties . Mechanistic studies revealed that it induced G2/M phase arrest and apoptosis through modulation of key signaling pathways.
Scientific Research Applications
Biological Activities
5-(1H-Pyrazol-1-yl)pyridin-2-amine has been investigated for its diverse biological activities, including:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study assessing several derivatives, it was found that compounds similar in structure showed significant inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.40 to >25 µg/mL.
Table 1: Antimycobacterial Activity of Pyrrole Derivatives
Compound | MIC90 (µg/mL) | Remarks |
---|---|---|
This compound | TBD | Under investigation |
5a | 1.74±0.28 | High activity |
5q | 0.40±0.03 | Most potent |
Anticancer Activity
The compound has also shown potential as an anticancer agent. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Therapeutic Applications
- Antileishmanial and Antimalarial Activities : Similar pyrazole-bearing compounds have demonstrated significant antileishmanial and antimalarial effects, suggesting that this compound may possess similar activities due to its structural characteristics.
- Pharmaceutical Development : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications in treating infectious diseases and cancers.
- Material Science : Beyond biological applications, it is being explored for use in developing new materials due to its unique chemical properties.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against a panel of bacteria and fungi, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.
Structure-Based Drug Design
Research focusing on structure-based drug design has utilized this compound to develop inhibitors targeting specific proteins involved in disease processes, showcasing its versatility as a lead compound in drug discovery.
Properties
IUPAC Name |
5-pyrazol-1-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJVIUMELWNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651424 | |
Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152839-05-8 | |
Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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